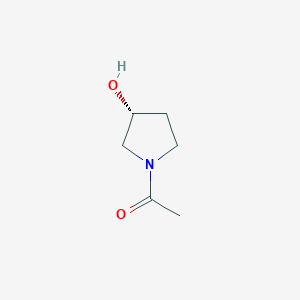

(R)-1-Acetyl-3-hydroxypyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Natural Products and Bioactive Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif of immense importance in the realm of natural products and bioactive molecules. dntb.gov.ua Its prevalence and versatility make it a key scaffold in the design and synthesis of new chemical entities with therapeutic potential. nih.govfrontiersin.org

The pyrrolidine nucleus is a common feature in a wide array of natural products, especially in alkaloids found in plants and microorganisms. nih.govnih.gov These naturally occurring compounds often exhibit significant biological activities. nih.govfrontiersin.org The structural diversity of pyrrolidine-containing natural products is vast, ranging from simple substituted rings to complex fused systems. baranlab.org This diversity has inspired chemists to develop numerous synthetic methods to access these valuable molecular architectures. organic-chemistry.org

Some notable examples of naturally occurring pyrrolidine alkaloids include nicotine, known for its stimulant properties, and other alkaloids with a range of biological effects. nih.gov The presence of the pyrrolidine ring is not limited to alkaloids; it is also found in other classes of natural compounds, including certain amino acids like proline and hydroxyproline, which are fundamental components of proteins. The inherent chirality of these natural pyrrolidine derivatives often plays a crucial role in their biological function.

The pyrrolidine ring is one of the most utilized nitrogen heterocycles in medicinal chemistry for developing new drugs. nih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings. dntb.gov.uanih.gov This three-dimensionality is a desirable feature in modern drug design, as it can lead to higher selectivity and potency. The pyrrolidine scaffold is present in numerous approved drugs, highlighting its importance in pharmaceutical research and development. nih.govfrontiersin.org

The versatility of the pyrrolidine ring stems from its ability to be functionalized at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. nih.govfrontiersin.org This adaptability makes it a privileged scaffold in the generation of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. frontiersin.org

Importance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the pharmaceutical and agrochemical industries. pharmabiz.comresearchgate.net The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to profound differences in their biological activity. tutorchase.comnih.gov

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is of paramount importance in the industrial production of pharmaceuticals and agrochemicals. chiralpedia.comwikipedia.orgresearchgate.net The use of single-enantiomer drugs has been steadily increasing, as they often offer a better therapeutic profile compared to racemic mixtures (a 1:1 mixture of both enantiomers). researchgate.nethakon-art.com

The industrial relevance of enantioselective synthesis is driven by the need to produce drugs and agrochemicals with improved efficacy, reduced side effects, and lower environmental impact. chiralpedia.comnih.gov Asymmetric catalysis, which employs chiral catalysts to favor the formation of one enantiomer over the other, is a powerful tool for achieving high enantioselectivity on an industrial scale. ontosight.aivaia.com

The stereoisomerism of a drug can have a dramatic impact on its biological activity. tutorchase.commdpi.com Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive, less active, or even cause undesirable or toxic effects. biomedgrid.combiomedgrid.com The human body is a chiral environment, and as such, the two enantiomers of a chiral drug can interact differently with biological targets like enzymes and receptors. nih.gov

A classic example that underscores the importance of stereoisomerism is the drug thalidomide, where one enantiomer was effective as a sedative, while the other caused severe birth defects. tutorchase.commdpi.com This and other examples have led to stricter regulations by agencies like the FDA, which now often require the development of single-enantiomer drugs. pharmabiz.com The separation and analysis of enantiomers are therefore crucial aspects of drug development and quality control. nih.gov

(R)-1-Acetyl-3-hydroxypyrrolidine as a Key Chiral Building Block

This compound has emerged as a key chiral building block in the synthesis of more complex chiral molecules. researchgate.net Its structure incorporates a pyrrolidine ring, a hydroxyl group, and an acetyl group, with a defined stereochemistry at the C3 position. This specific arrangement of functional groups and its chirality make it a valuable starting material for the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.

The presence of the hydroxyl group allows for further chemical modifications, while the acetyl group protects the nitrogen atom of the pyrrolidine ring. The defined (R)-configuration at the C3 position provides a chiral handle that can be used to control the stereochemistry of subsequent reactions, making it an important tool in asymmetric synthesis.

Applications as an Intermediate in Pharmaceutical Synthesis

This compound has emerged as a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its bifunctional nature, possessing both a hydroxyl group and an N-acetyl group on a chiral pyrrolidine scaffold, makes it a versatile precursor for creating more complex molecular architectures with specific stereochemistry. This is particularly critical in drug development, where the biological activity of a molecule is often dependent on its specific enantiomeric form.

The compound serves as a key building block in the development of novel therapeutic agents, including analgesics and neuroprotective agents. chemimpex.com Researchers have recognized that incorporating the this compound moiety can enhance the efficacy of certain drug formulations. chemimpex.com Its stable and reactive nature facilitates efficient processing in various chemical transformations, making it a preferred choice in medicinal chemistry for the construction of targeted therapies. chemimpex.com The synthesis of potent and selective inhibitors of various enzymes, a common strategy in drug discovery, often utilizes such chiral intermediates to ensure precise interaction with the enzyme's active site. For instance, derivatives of chiral pyrrolidines are central to the development of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes. nih.gov

| Property | Value |

| CAS Number | 916733-17-0 |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| Melting Point | 81 - 85 °C |

| Optical Rotation [α]20/D | -45° to -39° (c=3 in MeOH) |

| Appearance | White to off-white crystalline powder |

Table 1: Physicochemical Properties of this compound. chemimpex.com

Utility in the Synthesis of Specialty Chemicals

Beyond the pharmaceutical realm, this compound is also utilized in the synthesis of specialty chemicals. chemimpex.com Its ability to act as a chiral building block is crucial in creating compounds with specific, predetermined stereochemistry. chemimpex.com This is a significant advantage in fields where the physical or chemical properties of a substance are directly linked to its three-dimensional structure.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHQVFPGHQBQSY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440620 | |

| Record name | (R)-1-Acetyl-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916733-17-0 | |

| Record name | (R)-1-Acetyl-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Acetyl-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 Acetyl 3 Hydroxypyrrolidine and Its Precursors

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces or groups of a prochiral substrate. For the synthesis of (R)-1-Acetyl-3-hydroxypyrrolidine, both biocatalytic and asymmetric organic synthesis approaches have been successfully employed.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in asymmetric synthesis due to the high stereoselectivity, regioselectivity, and mild reaction conditions offered by enzymes. nih.gov This "green chemistry" approach is increasingly utilized in industrial processes for the synthesis of chiral intermediates. unipd.it

The direct hydroxylation of a C-H bond in a pyrrolidine (B122466) ring presents a highly efficient route to hydroxypyrrolidine derivatives. This transformation can be achieved with high regio- and stereoselectivity using microbial biocatalysts. For instance, the bacterium Sphingomonas sp. HXN-200 has been shown to be a highly active and stable biocatalyst for the hydroxylation of N-substituted pyrrolidines. nih.govacs.org The enantioselectivity of the hydroxylation can be influenced by the choice of the N-protecting group on the pyrrolidine substrate. nih.govacs.org

A study demonstrated that the hydroxylation of various N-protected pyrrolidines using resting cells of Sphingomonas sp. HXN-200 yielded the corresponding 3-hydroxypyrrolidine derivatives with varying enantiomeric excesses (ee). nih.govacs.org For example, the hydroxylation of N-benzoylpyrrolidine resulted in the (R)-enantiomer with a 52% ee, which could be enhanced to 95% (R) through simple crystallization. nih.govacs.org Similarly, N-benzyloxycarbonyl-pyrrolidine afforded the (R)-product with a 75% ee, which was increased to 98% (R) after crystallization. nih.govacs.org These hydroxylated precursors can then be converted to this compound.

| N-Substituent | Enantiomeric Excess (ee) of 3-Hydroxypyrrolidine | Final ee after Crystallization |

| Benzoyl | 52% (R) nih.govacs.org | 95% (R) nih.govacs.org |

| Benzyloxycarbonyl | 75% (R) nih.govacs.org | 98% (R) nih.govacs.org |

| tert-Butoxycarbonyl | 23% (R) nih.govacs.org | Not Reported |

| Benzyl (B1604629) | 53% (S) nih.gov | Not Reported |

| Phenoxycarbonyl | 39% (S) nih.govacs.org | 96% (S) nih.gov |

Enzymes, particularly hydrolases like lipases, are widely used for the kinetic resolution of racemic mixtures to produce enantiomerically enriched intermediates. nih.govunipd.it These enzymes can selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus allowing for their separation. For example, lipase-catalyzed acylation is a common method for resolving racemic alcohols and amines with high enantioselectivity. unipd.it

In the context of synthesizing precursors for this compound, a one-pot photoenzymatic synthesis has been developed. nih.gov This method combines a photochemical oxyfunctionalization to create a 3-pyrrolidinone (B1296849) intermediate, followed by a stereoselective biocatalytic reduction using a keto reductase (KRED) to yield N-Boc-(R)-3-hydroxypyrrolidine with over 99% enantiomeric excess. nih.gov This chiral intermediate is a direct precursor to the target molecule.

Another biocatalytic strategy involves the asymmetric reduction of N-protected-3-pyrrolidinone using keto reductases (KREDs) to produce the desired (R)-N-protected-3-hydroxypyrrolidine. nih.gov This enzymatic reduction offers high stereoselectivity, providing a direct route to the chiral alcohol.

Asymmetric Organic Synthesis

Asymmetric organic synthesis provides an alternative to biocatalysis for creating chiral molecules. These methods often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These natural products serve as versatile starting materials for the synthesis of more complex chiral molecules, as their inherent chirality can be transferred to the target compound. wikipedia.org

L-Proline and 4-Hydroxy-L-proline: L-proline and its derivative, 4-hydroxy-L-proline, are common starting materials for the synthesis of various pyrrolidine-containing drugs. nih.gov The synthesis of (R)-3-hydroxypyrrolidine can be achieved from (2S,4R)-4-hydroxy-L-proline through decarboxylation. google.com However, this starting material can be expensive. google.com

L-Malic Acid: (S)-3-hydroxypyrrolidine and its N-substituted derivatives can be synthesized from L-malic acid. google.com For instance, a multi-step synthesis starting from (S)-malic acid can yield (R)-3-methylpyrrolidine alkaloids. researchgate.net A similar strategy can be adapted for the synthesis of (R)-3-hydroxypyrrolidine. The process typically involves the condensation of a malic acid derivative with an amine followed by reduction. google.com

Glutamic Acid: L-glutamic acid is another valuable chiral starting material. google.com It can be converted to chiral 4-amino-2-hydroxybutyric acid, which then undergoes intramolecular cyclization to form a protected 3-hydroxy-pyrrolidinone. google.com Subsequent reduction yields the desired chiral N-substituted-3-hydroxypyrrolidine. google.com Furthermore, glutamic acid can be converted to 2-pyrrolidone, a related five-membered ring structure, through catalytic processes. shokubai.org

Chiral Pool Approaches

Conversion of Chiral 4-Hydroxy-L-proline

A prominent and economically viable route to chiral 3-hydroxypyrrolidine derivatives commences with the readily available and inexpensive amino acid, trans-4-Hydroxy-L-proline. nih.govresearchgate.net This natural starting material provides a foundational chiral scaffold that can be chemically modified to yield the desired (R)-3-hydroxypyrrolidine core.

One common strategy involves the decarboxylation of (R)-3-hydroxy-L-proline, which can be obtained from L-hydroxyproline, to furnish 3-(R)-hydroxypyrrolidine. google.com However, the high cost of the starting material, (R)-3-hydroxy-L-proline, can be a significant drawback for large-scale production. google.com

More intricate synthetic sequences starting from trans-4-hydroxy-L-proline have been developed to overcome this limitation. These methods often involve a series of transformations, including protection of the amine and hydroxyl groups, modification of the carboxylic acid, and eventual ring closure to form the pyrrolidine ring with the desired stereochemistry at the 3-position. For instance, a sequential oxidative radical decarboxylation-alkylation of L-hydroxyproline derivatives can afford 2-alkyl-4-hydroxypyrrolidines, which can then be further transformed. acs.org

A key transformation in some of these routes is the conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline, which can then undergo further reactions like chemoselective O-acylation. researchgate.net These multi-step syntheses, while potentially longer, can be more cost-effective due to the inexpensiveness of the initial starting material. google.com

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis has emerged as a powerful tool for the construction of chiral molecules like this compound and its precursors, offering an alternative to metal-based catalysts. researchgate.netnih.gov This approach utilizes small organic molecules, often derived from natural sources like amino acids, to catalyze enantioselective transformations. researchgate.netmdpi.com Proline and its derivatives are particularly prominent in this field due to their ability to form key intermediates like enamines and direct the stereochemical outcome of reactions. researchgate.netmdpi.com

Asymmetric Michael Additions Utilizing Pyrrolidine-Based Organocatalysts

A significant application of organocatalysis in this context is the asymmetric Michael addition. mdpi.commdpi.com Pyrrolidine-based organocatalysts are highly effective in promoting the conjugate addition of aldehydes or ketones to nitroolefins, leading to the formation of chiral γ-nitro carbonyl compounds, which are valuable precursors to substituted pyrrolidines. mdpi.comnih.govcore.ac.uk

The stereoselectivity of these reactions is controlled by the chiral environment created by the organocatalyst. For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving good enantioselectivities. nih.govcore.ac.uk The catalyst's structure, including the presence of hydrogen-bond donors, plays a crucial role in achieving high stereocontrol. mdpi.com

| Catalyst Type | Reactants | Key Features | Reference |

| Pyrrolidine-based with bulky C2 substituent | Aldehydes and Nitroolefins | Effective in achieving high enantioselectivity. | nih.govcore.ac.uk |

| Prolinamide organocatalysts | Aldehydes and Nitrostyrene | Good yields and enantiocontrol. | mdpi.com |

| Dipeptide-like organocatalysts | Ketones and Nitroolefins | Good yields and diastereoselectivity. | mdpi.com |

Applications of Chiral Secondary Amine Catalysts

Chiral secondary amines, particularly those based on the pyrrolidine scaffold, are a cornerstone of organocatalysis. researchgate.netmdpi.com Their ability to react with carbonyl compounds to form transient enamines is fundamental to their catalytic activity. researchgate.netmdpi.com This enamine activation strategy allows for a wide range of asymmetric transformations.

Proline itself is a highly effective catalyst for various reactions, including aldol (B89426) and Mannich reactions. researchgate.netmdpi.com However, to enhance solubility and catalytic efficiency, numerous proline derivatives have been developed. These include prolinamides and diarylprolinol silyl (B83357) ethers, which have shown excellent performance in the asymmetric functionalization of aldehydes and ketones. nih.govmdpi.com The design of these catalysts often involves the introduction of additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding, to improve stereoselectivity. mdpi.com

Asymmetric Intramolecular Haloamination and Haloamidation

Asymmetric intramolecular haloamination and haloamidation reactions represent another powerful strategy for the synthesis of chiral pyrrolidine derivatives. These reactions involve the cyclization of an unsaturated amine or amide substrate onto a halogen electrophile, creating a new stereocenter in the process. The stereochemical outcome is controlled by a chiral catalyst or a chiral auxiliary. While specific examples directly leading to this compound are not detailed in the provided context, this methodology is a recognized approach for constructing chiral nitrogen-containing heterocycles.

Diastereoselective Synthesis of Pyrrolidine Derivatives

The diastereoselective synthesis of pyrrolidine derivatives allows for the control of multiple stereocenters in a single reaction. organic-chemistry.org This is crucial for the synthesis of complex molecules with specific three-dimensional structures. One-pot cascade reactions are particularly efficient in this regard, combining multiple transformations to rapidly build molecular complexity. rsc.org

For instance, a one-pot nitro-Mannich/hydroamination cascade reaction has been developed for the synthesis of substituted pyrrolidines with three stereocenters. rsc.org This reaction, controlled by a combination of a base and a gold(I) catalyst, produces the desired pyrrolidine products in high yields and with good to excellent diastereoselectivities. rsc.org Another approach involves the Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide, which proceeds through a cascade of cycloaddition, ketenimine formation, rearrangement, and Alder-ene cyclization to afford highly functionalized proline derivatives with high diastereoselectivity. nih.gov

| Reaction Type | Catalysts | Key Features | Reference |

| Nitro-Mannich/hydroamination cascade | Base and Gold(I) | High yields and good to excellent diastereoselectivity for substituted pyrrolidines with three stereocenters. | rsc.org |

| [3+2]-cycloaddition/ketenimine/rearrangement/Alder-ene cascade | Cu(I) | High diastereoselectivity for highly functionalized proline derivatives. | nih.gov |

Chemical Synthetic Routes to 3-Hydroxypyrrolidine Intermediates

Various chemical synthetic routes have been developed to access 3-hydroxypyrrolidine intermediates, which are crucial for the synthesis of the final target molecule. These routes often start from readily available, non-chiral precursors and introduce the desired stereochemistry through asymmetric reactions or resolutions.

One common approach involves the use of 4-chloro-3-hydroxybutyronitrile (B93200) as a starting material. google.com The introduction of a suitable protecting group for the hydroxyl function is a key step to prevent side reactions and enhance the efficiency of the subsequent reduction of the nitrile group and intramolecular cyclization. google.com This method allows for the production of chiral 3-hydroxypyrrolidine in high yield and purity. google.com

Another strategy starts from malic acid, which can be converted to chiral N-benzyl-3-hydroxypyrrolidine through condensation with benzylamine (B48309) and subsequent reduction. google.com Similarly, glutamic acid can be transformed into chiral 4-amino-2-hydroxybutyric acid, which serves as a precursor for chiral N-benzyl-3-hydroxypyrrolidine. google.com

Furthermore, optically pure 4-amino-(S)-2-hydroxybutyric acid can be used as a starting material. google.com This route involves esterification, lactam cyclization, and subsequent reduction to yield (S)-3-hydroxypyrrolidine under mild conditions. google.com

A photoenzymatic one-pot synthesis has also been reported, which combines a regioselective photooxyfunctionalization to create 3-pyrrolidinone, followed by in situ N-protection and a stereoselective biocatalytic reduction to yield optically pure N-Boc-3-hydroxypyrrolidine. nih.gov

| Starting Material | Key Steps | Product | Reference |

| 4-chloro-3-hydroxybutyronitrile | Hydroxyl protection, nitrile reduction, cyclization | Chiral 3-hydroxypyrrolidine | google.com |

| Malic acid | Condensation with benzylamine, reduction | Chiral N-benzyl-3-hydroxypyrrolidine | google.com |

| Glutamic acid | Conversion to 4-amino-2-hydroxybutyric acid | Chiral N-benzyl-3-hydroxypyrrolidine | google.com |

| 4-amino-(S)-2-hydroxybutyric acid | Esterification, lactam cyclization, reduction | (S)-3-hydroxypyrrolidine | google.com |

| Pyrrolidine | Photooxyfunctionalization, N-protection, biocatalytic reduction | N-Boc-3-hydroxypyrrolidine | nih.gov |

Preparation from 4-Halo-3-hydroxybutyronitrile Derivatives

A prominent synthetic route involves the use of 4-halo-3-hydroxybutyronitrile derivatives as starting materials. google.com This method leverages the reactivity of the halogen and nitrile functionalities to construct the pyrrolidine ring. A common precursor, (R)-4-chloro-3-hydroxybutyronitrile, can be synthesized from the ring-opening of (R)-epichlorohydrin with a cyanide source, such as sodium or potassium cyanide, under weakly basic conditions. google.com

A patented process highlights the advantages of this protective strategy. By first protecting the hydroxyl group of 4-chloro-3-hydroxybutyronitrile, side reactions are minimized, and both the reduction of the nitrile and the subsequent intramolecular cyclization are rendered more efficient, leading to higher yields and purity of the desired (R)-3-hydroxypyrrolidine. google.com

Table 1: Illustrative Synthesis via a 4-Halo-3-hydroxybutyronitrile Derivative

| Step | Reactant(s) | Reagent(s)/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Hydroxyl Protection | (R)-4-chloro-3-hydroxybutyronitrile | Trimethylsilyl (B98337) chloride, Imidazole, DMF, 0°C | (R)-4-chloro-3-(trimethylsilyloxy)butyronitrile | - |

| 2. Reductive Cyclization | (R)-4-chloro-3-(trimethylsilyloxy)butyronitrile | H₂, Raney-Ni, Methanol, 100°C, 5 bar | (R)-N-benzyl-3-hydroxypyrrolidine (after derivatization) | - |

Synthesis from 4-Amino-2-hydroxybutyric Acid

An alternative approach utilizes optically pure 4-amino-2-hydroxybutyric acid as the starting material. This method offers an economical and industrially viable route to the target molecule. google.com The synthesis involves a sequence of functional group manipulations, including protection of the amine, reduction of the carboxylic acid, and subsequent cyclization. google.com

The general strategy begins with the protection of the amino group of 4-amino-(S)-2-hydroxybutyric acid. The carboxylic acid is then reduced to a primary alcohol. Following this reduction, the amine protecting group is removed, and the primary alcohol is converted into a suitable leaving group, typically through halogenation. The final step is an intramolecular amine cyclization, where the free amine displaces the leaving group to form the (S)-3-hydroxypyrrolidine ring. google.com The resulting (S)-enantiomer can then be N-acetylated to yield the corresponding product. A variation of this method involves lactam formation followed by reduction to achieve the pyrrolidine ring. google.com

Processes Involving Protecting Groups and Deprotection

The use of protecting groups is a central theme in the synthesis of this compound and its precursors to prevent unwanted side reactions and enhance yields. google.comlibretexts.org Both the hydroxyl and amino functionalities often require protection during various stages of the synthesis.

Hydroxyl Group Protection: To prevent side reactions during the reduction of the nitrile in the halohydrin route, the hydroxyl group is often protected. Acyl groups like acetyl or benzoyl have been considered, but they can be unstable under high-pressure hydrogenation conditions. google.com More robust protecting groups such as silyl ethers (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)) or benzyl (Bn) ethers are frequently used. google.comlibretexts.org These groups are stable to the reduction conditions but can be removed later in the synthetic sequence. For instance, silyl ethers are readily cleaved by fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). libretexts.org

Amino Group Protection: When starting from precursors like 4-amino-2-hydroxybutyric acid or during the functionalization of a pre-formed pyrrolidine ring, the nitrogen atom is commonly protected. google.com Carbamates, such as the tert-butoxycarbonyl (Boc) group, are widely employed due to their stability and ease of removal under acidic conditions (e.g., with trifluoroacetic acid). acs.org Other common amine protecting groups include benzyloxycarbonyl (Cbz or Z) and benzyl (Bn), which are often removed by hydrogenolysis. acs.org

The final step in many syntheses is the acetylation of the pyrrolidine nitrogen. If the nitrogen is protected by a group like Boc, it must first be deprotected. The free secondary amine of (R)-3-hydroxypyrrolidine is then typically acetylated using acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound. The deprotection of certain groups can sometimes be achieved using specific reagents, such as the use of 1,1,3,3-tetramethylguanidine (B143053) (TMG) for the chemoselective deprotection of acetyl groups from acidic hydroxyls. nih.gov

Table 2: Common Protecting Groups in 3-Hydroxypyrrolidine Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |

|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) libretexts.org |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) acs.org |

| Amine | Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C) acs.org |

Functionalization of Preformed Pyrrolidine Rings

An alternative to constructing the pyrrolidine ring from acyclic precursors is the direct functionalization of a pre-existing pyrrolidine scaffold. nih.gov This approach often starts with readily available chiral molecules like proline or its derivatives. mdpi.com

One such method involves the biohydroxylation of N-substituted pyrrolidines. nih.gov Specific microorganisms, such as Sphingomonas sp. HXN-200, have been shown to be highly effective biocatalysts for the regio- and stereoselective hydroxylation of N-protected pyrrolidines at the C-3 position. The choice of the N-protecting group (e.g., benzoyl, benzyloxycarbonyl, tert-butoxycarbonyl) can influence both the reaction's activity and the stereochemical outcome, allowing for the formation of either (R)- or (S)-3-hydroxypyrrolidine derivatives. acs.orgnih.gov For example, the hydroxylation of N-benzyloxycarbonyl-pyrrolidine with Sphingomonas sp. HXN-200 yielded the (R)-hydroxylated product with a 75% enantiomeric excess (ee), which could be further enhanced through crystallization. nih.gov

Chemical methods for the functionalization of piperidine (B6355638) derivatives, which can lead to pyrrolidin-2-ones via ring contraction, also represent a potential, though less direct, route to functionalized pyrrolidines. rsc.orgresearchgate.net

Synthetic Manipulation of Hydroxyproline Stereochemistry

Hydroxyproline, a naturally occurring amino acid, serves as an attractive chiral starting material for the synthesis of various pyrrolidine derivatives. nih.govmdpi.com The synthesis of (R)-3-hydroxypyrrolidine from the more common (2S,4R)-hydroxyproline (trans-4-hydroxy-L-proline) requires manipulation of the stereochemistry at the C-3 and/or C-4 positions.

While direct decarboxylation of (R)-3-hydroxy-L-proline has been reported as a route to (R)-3-hydroxypyrrolidine, this precursor is less common than its 4-hydroxy counterpart. google.com Therefore, synthetic strategies often involve the conversion of trans-4-hydroxy-L-proline to the desired 3-hydroxy stereoisomer. These transformations can be complex and may involve protection of the amine and carboxyl groups, followed by stereochemical inversion of the hydroxyl group, potentially via a Mitsunobu reaction or an oxidation-reduction sequence, and subsequent migration or replacement of the hydroxyl functionality to the C-3 position. The conformational properties of the pyrrolidine ring, which are influenced by the position and stereochemistry of substituents, play a critical role in these transformations. nih.gov The stereoelectronic effects of substituents, such as hydroxyl groups, dictate the pucker of the five-membered ring, which in turn affects reactivity. acs.orgnih.gov

Purification and Stereochemical Enrichment Methods

Achieving high optical purity is paramount for the application of this compound in pharmaceuticals. Therefore, purification and methods to enhance stereochemical purity are crucial.

Many synthetic routes initially produce (R)-3-hydroxypyrrolidine or its N-protected derivatives with good, but not perfect, enantiomeric excess (ee). nih.gov A common and effective method for enhancing the optical purity of these crystalline solids is recrystallization. Simple crystallization can significantly increase the ee of the product. For instance, N-protected 3-hydroxypyrrolidines obtained from biohydroxylation with initial ee values between 52-75% have been successfully enriched to >95% ee through crystallization. acs.orgnih.gov

For racemic or enantiomerically-poor mixtures, chiral resolution is another key strategy. This can involve derivatization with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography, followed by removal of the chiral auxiliary. Enzymatic resolution is also a powerful tool. For example, enzymes can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of 3-hydroxypyrrolidine, allowing for the separation of the unreacted enantiomer from the modified one. researchgate.net

Finally, after the synthesis of the (R)-3-hydroxypyrrolidine precursor with high optical purity, the final product is often purified by standard laboratory techniques. For instance, after the amine cyclization and work-up, crude (S)-3-hydroxypyrrolidine has been purified by distillation under reduced pressure to yield the pure compound. google.com

Chemical Reactivity and Transformations of R 1 Acetyl 3 Hydroxypyrrolidine

Derivatization at the Nitrogen Atom (N-Derivatization)

The nitrogen atom of (R)-1-Acetyl-3-hydroxypyrrolidine is part of an amide functional group. As such, its reactivity is different from that of a free secondary amine. Direct derivatization at the nitrogen is often preceded by the removal of the acetyl group.

While the nitrogen atom in this compound is already acylated, further acylation is not a typical transformation without prior deacetylation. The existing N-acetyl group is an amide, which is significantly less nucleophilic than the corresponding amine. Therefore, acylation reactions at the nitrogen generally involve a two-step sequence: deacetylation to reveal the secondary amine, followed by reaction with a different acylating agent. This allows for the introduction of a wide variety of acyl groups.

The acetyl group can be viewed as a protecting group for the pyrrolidine (B122466) nitrogen. However, in many synthetic routes, it is advantageous to replace the acetyl group with other N-protecting groups that may be more suitable for subsequent reaction conditions. This is typically achieved through a deacetylation-reprotection strategy.

A common method for N-deacetylation involves the use of reagents like Schwartz's reagent (zirconocene hydrochloride), which can chemoselectively remove the N-acetyl group under mild conditions, leaving other functional groups such as the hydroxyl group intact. chemistrysteps.com Once the secondary amine is unmasked, it can be reprotected with a variety of standard amine protecting groups.

A widely used protecting group is the tert-butoxycarbonyl (Boc) group. Following deacetylation, the resulting (R)-3-hydroxypyrrolidine can be readily converted to (R)-1-Boc-3-hydroxypyrrolidine by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnumberanalytics.com This N-Boc protected derivative is a common intermediate in many synthetic applications. organic-chemistry.orgnumberanalytics.com

| Starting Material | Reagents | Product | Notes |

| This compound | 1. Schwartz's Reagent 2. Boc₂O, Base | (R)-1-Boc-3-hydroxypyrrolidine | Two-step, one-pot potential |

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a key site for functionalization, allowing for the introduction of various substituents through esterification and oxidation reactions.

The hydroxyl group of this compound can be readily esterified to form the corresponding esters. This transformation is typically achieved using standard esterification methods, such as reaction with acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. libretexts.orglibretexts.org

With Acid Chlorides: Reaction with an acid chloride, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, affords the corresponding ester. libretexts.orgyoutube.com The base serves to scavenge the HCl generated during the reaction. libretexts.org

With Acid Anhydrides: Esterification can also be accomplished using an acid anhydride (B1165640), for example, acetic anhydride or trifluoroacetic anhydride. researchgate.netresearchgate.net This reaction may be catalyzed by an acid or a base. researchgate.netresearchgate.net When using mixed anhydrides, the less sterically hindered acyl group is often preferentially transferred. researchgate.net

| Acylating Agent | Base/Catalyst | Product |

| Acetyl Chloride | Pyridine | (R)-1-Acetylpyrrolidin-3-yl acetate |

| Benzoyl Chloride | Triethylamine | (R)-1-Acetylpyrrolidin-3-yl benzoate |

| Acetic Anhydride | DMAP (catalyst) | (R)-1-Acetylpyrrolidin-3-yl acetate |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (R)-1-acetylpyrrolidin-3-one. This transformation is a key step in the synthesis of many pyrrolidine-based compounds. Several mild and selective oxidizing agents can be employed for this purpose to avoid over-oxidation or side reactions.

Dess-Martin Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing secondary alcohols to ketones at room temperature and neutral pH. chemistrysteps.comwikipedia.orgyoutube.com This method is known for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgnumberanalytics.comwikipedia.orgnumberanalytics.com This procedure is performed at low temperatures (typically -78 °C) and is highly effective for the oxidation of sterically hindered or sensitive alcohols. organic-chemistry.orgwikipedia.org

| Oxidation Method | Key Reagents | Product |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | (R)-1-Acetylpyrrolidin-3-one |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | (R)-1-Acetylpyrrolidin-3-one |

Ring Transformations and Skeletal Rearrangements

The pyrrolidine ring in derivatives of this compound can, under certain conditions, undergo transformations leading to different ring systems or skeletal rearrangements. These reactions often proceed through reactive intermediates such as aziridinium (B1262131) ions.

For instance, N-protected prolinol derivatives, which are structurally related to this compound after reduction of the acetyl group and modification of the hydroxyl, have been shown to undergo ring expansion to form piperidine (B6355638) derivatives. researchgate.netrsc.org This transformation can be induced by reagents that convert the hydroxyl group into a good leaving group, facilitating intramolecular nucleophilic attack by the nitrogen atom to form a transient aziridinium intermediate, which is then opened by a nucleophile to yield the expanded ring. researchgate.netrsc.org

Additionally, photo-promoted ring contraction of pyridine derivatives has been reported as a method to synthesize functionalized pyrrolidines, showcasing a skeletal rearrangement that leads to the pyrrolidine core. nih.gov While not a direct transformation of this compound, it illustrates a synthetic strategy towards complex pyrrolidine structures.

Applications in Complex Molecule Synthesis

This compound is a valuable chiral synthon utilized in the stereoselective synthesis of more complex molecular architectures. Its bifunctional nature, possessing a hydroxyl group and a tertiary amide within a stereodefined pyrrolidine ring, allows for a variety of chemical transformations. The "(R)" configuration at the C3 position provides a crucial stereochemical control element that is exploited in the construction of chiral molecules, particularly other heterocycles and pharmaceutically active compounds.

The inherent chirality and functional group arrangement of this compound make it an effective starting material for the synthesis of other complex heterocyclic systems. The acetyl group serves as a protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions while allowing for transformations at the hydroxyl position. This strategy is a cornerstone of its use as a building block.

A notable application is in the synthesis of polyhydroxylated pyrrolidine analogues, which are often investigated for their glycosidase inhibitory activity. For instance, research into analogues of pochonicine, a potent β-N-acetylhexosaminidase inhibitor, has utilized acetylated pyrrolidine structures. researchgate.net In these syntheses, a diamine precursor can be treated with acetic anhydride to yield a diacetylated compound. Subsequent selective deacetylation can be challenging, but methods using controlled acidic conditions have been employed to furnish the desired mono-N-acetylated pyrrolidine target. researchgate.net This demonstrates the role of the acetyl group in modulating reactivity and enabling the construction of intricate heterocyclic targets.

The general strategy often involves modification of the hydroxyl group (e.g., conversion to a leaving group) followed by nucleophilic substitution or other transformations to build new rings or append complex side chains onto the pyrrolidine framework. The N-acetyl group ensures the stereochemical integrity of the pyrrolidine ring is maintained throughout these synthetic sequences.

Chiral 3-hydroxypyrrolidine derivatives are critical intermediates in the synthesis of a wide array of pharmaceutical agents, including antibiotics, analgesics, and antipsychotics. nih.gov The N-acetyl derivative, this compound, is part of this important class of building blocks, often used in the early stages of a synthetic route. The acetyl group can be retained in the final molecule or used as a protecting group that is removed or modified in later steps.

Several important classes of drugs are derived from chiral 3-hydroxypyrrolidine precursors:

Carbapenem (B1253116) Antibiotics: The side chains of many carbapenem antibiotics feature a substituted pyrrolidine ring. For example, the synthesis of Ertapenem involves a side chain derived from a protected (2S, 4S)-4-hydroxypyrrolidine. nih.gov While many syntheses employ other protecting groups like allyloxycarbonyl (Alloc) or p-nitrobenzyl (PNZ) for their specific cleavage conditions, the fundamental role of the protected hydroxypyrrolidine core is the same. nih.govgoogle.com The synthesis involves coupling the pyrrolidine-based thiol side chain with the carbapenem core. nih.gov

Antiarrhythmic Agents: The drug Vernakalant, used for the rapid conversion of atrial fibrillation, contains a (R)-3-hydroxypyrrolidine moiety. nih.govsioc-journal.cn Several synthetic routes have been developed to produce this molecule. One approach involves the formation of the pyrrolidine ring late in the synthesis via amidation and subsequent reduction of an imide. nih.govresearchgate.net Other routes start with a pre-formed chiral pyrrolidine derivative, such as those derived from (R)-4-chloro-3-hydroxybutanoate, to construct the key (1R,2R)-2-[(R)-3-(benzyloxy)pyrrolidin-1-yl]cyclohexanol intermediate. researchgate.net The use of a protected 3-hydroxypyrrolidine is central to establishing the correct stereochemistry in the final drug.

Calcium Channel Blockers: The calcium antagonist Barnidipine is another example of a pharmaceutical synthesized using a chiral hydroxy pyrrolidine derivative. google.comresearchgate.net The synthesis utilizes a protected (R)-3-hydroxypyrrolidine as a key chiral synthon to build the final molecule. researchgate.net

The following table summarizes the key intermediates and the corresponding pharmaceutical agents derived from them.

| Pharmaceutical Agent | Drug Class | Key Pyrrolidine Intermediate | Reference |

|---|---|---|---|

| Ertapenem | Carbapenem Antibiotic | (2S,4S)-1-Protected-4-hydroxy-2-pyrrolidine-thiocarboxylic acid | nih.gov |

| Vernakalant | Antiarrhythmic | (R)-3-Hydroxypyrrolidine or (R)-3-(Benzyloxy)pyrrolidine | researchgate.netnih.gov |

| Barnidipine | Calcium Channel Blocker | (R)-3-Hydroxypyrrolidine derivative | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.

The 1H and 13C NMR spectra of this compound provide key information about its molecular structure. The chemical shifts of the protons and carbons are influenced by their local electronic environment. In substituted N-acetylpyrrolidines, the acetamido methyl group often shows two distinct peaks, indicating the presence of conformational isomers due to restricted rotation around the amide bond. cdnsciencepub.com The chemical shifts can be affected by the solvent used, temperature, and the presence of substituents. sigmaaldrich.com

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Pyrrolidine Derivatives

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH3 | ~2.0-2.2 | ~22-24 |

| H-2 | ~3.4-3.8 | ~45-50 |

| H-3 | ~4.2-4.5 | ~68-72 |

| H-4 | ~1.8-2.2 | ~30-35 |

| H-5 | ~3.3-3.7 | ~52-56 |

Note: These are approximate chemical shift ranges and can vary based on substituents and experimental conditions.

The analysis of NMR data for various substituted pyrrolidines has been reported, providing a basis for the assignment of signals in related compounds. unipi.itresearchgate.netrsc.org

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of pyrrolidine derivatives. Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish proton-proton correlations, helping to identify coupled spin systems within the molecule. researchgate.netyoutube.com For instance, the connectivity between the protons on the pyrrolidine ring can be traced.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of the pyrrolidine ring.

The five-membered pyrrolidine ring is not planar and undergoes a rapid conformational change known as pseudorotation. rsc.org This process involves the out-of-plane motion of the ring atoms, leading to a continuous interconversion between various "puckered" conformations, typically described as envelope and twist forms. The barrier to pseudorotation is generally low, and at room temperature, the ring is highly flexible. rsc.org The specific puckering of the pyrrolidine ring can be influenced by the substituents present. researchgate.net

Substituents on the pyrrolidine ring significantly influence its conformational preferences. nih.gov The presence of an acetyl group on the nitrogen atom introduces the possibility of cis-trans isomerism about the amide bond, which in turn affects the ring pucker. cdnsciencepub.comacs.org The hydroxyl group at the C-3 position further constrains the ring's conformation through steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Studies on substituted prolines, which share the pyrrolidine ring structure, have shown that electron-withdrawing substituents can significantly alter the conformational stability. wikipedia.org For example, the electronegativity of a substituent at the 4-position can favor a specific pucker (exo or endo). nih.gov In N-acetylpyrrolidine systems, the equilibrium between different conformers can be studied by variable-temperature NMR, where the coalescence of signals at higher temperatures provides information about the energy barriers of interconversion. cdnsciencepub.comacs.org Computational studies on N-acetyl-L-proline amides also highlight the influence of substituents on the conformational preferences and the rotational barriers of the amide bond. nih.govconicet.gov.ar

Conformational Analysis using NMR

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the conformation of the pyrrolidine ring. nih.gov While a specific crystal structure for this compound was not found in the search results, the crystal structures of related pyrrolidine-containing compounds have been determined, offering insights into the expected solid-state conformation. mdpi.com

In the context of proline residues in proteins, X-ray crystallography has revealed that the pyrrolidine ring can adopt distinct "UP" and "DOWN" puckered forms, and the preference for one over the other is influenced by the cis or trans nature of the preceding peptide bond. researchgate.netnih.gov For substituted pyrrolidines, X-ray analysis can definitively establish the ring pucker and the relative stereochemistry of the substituents. nih.gov This information is invaluable for understanding structure-activity relationships and for validating computational models. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SXRD) stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration. springernature.comnih.gov For chiral, enantiomerically pure compounds, SXRD can distinguish between the two possible enantiomers by analyzing the anomalous scattering of X-rays. researchgate.net This effect is more pronounced for crystals containing atoms heavier than oxygen. researchgate.net

The primary challenge in SXRD is often the growth of a single crystal of suitable quality and size. researchgate.net For light-atom organic compounds, obtaining high-quality diffraction data that allows for the determination of the absolute configuration can be particularly difficult due to the weak anomalous scattering effect. researchgate.net In cases where the target molecule itself does not crystallize well or consists only of light atoms, co-crystallization with a chiral compound of known absolute configuration or a compound containing heavy atoms can be an effective strategy to facilitate the determination of the absolute configuration of the target molecule. researchgate.netresearchgate.net The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. researchgate.net

While no specific single crystal X-ray diffraction data for this compound was found in the provided search results, the general principles of the technique are well-established for determining the absolute configuration of related chiral molecules. springernature.comnih.govresearchgate.net For instance, the absolute configurations of various chiral compounds, including amino acids and alkaloids, have been successfully determined using this method. thieme-connect.de

Analysis of Molecular Conformation and Packing

The conformation of a molecule, which describes the spatial arrangement of its atoms, and the way molecules pack together in a crystal lattice are fundamental aspects revealed by single crystal X-ray diffraction. A detailed analysis of the crystal structure of (±)-1-acetyl-3-methylaspidospermidine 9-methiodide, a related complex alkaloid, highlights how torsion angles calculated from the crystallographic data provide a precise description of the molecular conformation. rsc.org This information is crucial for comparing the conformations of related molecules and understanding structure-activity relationships.

Computational Chemistry Studies

Computational chemistry provides powerful tools to complement experimental data and to investigate the properties of molecules at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying a wide range of chemical systems. nih.gov

Geometry Optimization and Electronic Structure Analysis

DFT calculations are routinely used to determine the lowest energy (most stable) geometry of a molecule, a process known as geometry optimization. researchgate.net This allows for the prediction of bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides detailed information about the electronic structure, such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on atoms. nih.gov This information is invaluable for understanding a molecule's reactivity and spectroscopic properties. For example, DFT calculations have been used to study the dehydrogenation of 2-methyl piperidine, a related heterocyclic compound, on catalyst surfaces. researchgate.net DFT studies can also support the understanding of ligand contributions to the properties of metal complexes. nih.gov

Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. A transition state is a high-energy, transient species that exists at the peak of the energy profile of a chemical reaction. By calculating the energy and structure of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. For instance, DFT has been employed to investigate the transition states in 1,3-dipolar cycloaddition reactions, providing insights into the regioselectivity and stereoselectivity of these important organic transformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. frontiersin.org This method allows for the study of the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent. mdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule over a period of time (typically nanoseconds to microseconds), one can observe the different conformations the molecule can adopt and the transitions between them. This is crucial for understanding how a molecule might bind to a biological target, as both the molecule and the target are flexible entities. mdpi.com

Recent studies have utilized MD simulations to investigate the stability of protein-ligand complexes and to understand the interactions that govern binding. nih.govmdpi.com For example, the root mean square deviation (RMSD) of the atomic positions during a simulation is often used to assess the stability of a complex. mdpi.com A lower RMSD value generally indicates a more stable system. mdpi.com Furthermore, MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonds, that are critical for molecular recognition. mdpi.com

Pharmacological and Biological Significance of Pyrrolidine Scaffolds

Pyrrolidine (B122466) as a Privileged Scaffold in Drug Discovery

The pyrrolidine nucleus is a highly favored structural motif in pharmaceutical sciences, consistently ranking among the most common five-membered non-aromatic nitrogen heterocycles found in approved drugs. nih.gov Its inherent properties, including the ability to form stereochemically complex molecules, contribute significantly to its success in drug design. nih.govresearchgate.net

FDA-Approved Pyrrolidine-Based Drugs

The versatility of the pyrrolidine scaffold is clearly demonstrated by the number of drugs incorporating this ring system that have received approval from the U.S. Food and Drug Administration (FDA). nih.gov These drugs span a wide range of therapeutic classes, highlighting the broad applicability of this chemical entity.

Table 1: Examples of FDA-Approved Pyrrolidine-Based Drugs

| Drug Name | Therapeutic Class |

| Anisomycin | Antibiotic |

| Bepridil | Antihypertensive |

| Clemastine | Antihistaminic |

| Daridorexant | Insomnia Treatment |

| Eletriptan | Antimigraine |

| Futibatinib | Anticancer (FGFR-4 inhibitor) |

| Glycopyrronium | Anticholinergic |

| Pacritinib | Anticancer (JAK-2 inhibitor) |

| Procyclidine | Antiparkinsonian |

| Ramipril | Antihypertensive (ACE inhibitor) |

| Ruxolitinib | Anticancer (Kinase inhibitor) |

| Sunitinib | Anticancer (Tyrosine kinase inhibitor) |

| Telaprevir | Antiviral |

| Tolmetin | Non-steroidal anti-inflammatory drug (NSAID) |

This table is not exhaustive but provides a representative sample of the diverse applications of pyrrolidine-containing drugs. frontiersin.orgnih.govresearchgate.netnih.govwikipedia.orgmdpi.comwikipedia.org

Diversity of Biological Activities Associated with Pyrrolidine Derivatives

The structural adaptability of the pyrrolidine ring has led to the discovery of derivatives with a wide spectrum of biological activities. nih.govnih.gov These activities are not limited to a single therapeutic area, but rather encompass a vast range of pharmacological effects.

Research has demonstrated that pyrrolidine derivatives exhibit properties including:

Antimicrobial and Antiviral: Effective against various bacteria, fungi, and viruses. nih.govnih.govresearchgate.net

Anticancer: Showing promise in the treatment of various cancers through mechanisms like kinase inhibition. nih.govnih.govnih.gov

Anti-inflammatory and Analgesic: Providing relief from pain and inflammation. nih.govnih.gov

Neuroprotective and Anticonvulsant: Offering potential in treating neurological disorders. nih.govnih.govnih.gov

Antidiabetic: Demonstrating potential in managing diabetes. nih.gov

Antioxidant: Protecting cells from damage caused by oxidative stress. nih.gov

Applications in Medicinal Chemistry Research

The pyrrolidine scaffold continues to be a focal point of intensive research in medicinal chemistry, with scientists actively exploring its potential in developing new and improved treatments for a variety of conditions. nih.govfrontiersin.org

Neuroscience Research and Neuroprotective Agents

Pyrrolidine derivatives have emerged as significant candidates in the quest for treatments for neurological disorders. mdpi.com The racetam family of drugs, which feature a pyrrolidone (a pyrrolidine derivative) core, are known for their nootropic effects, enhancing learning and memory. nih.govmdpi.com Research has also focused on the neuroprotective potential of these compounds, particularly in the context of stroke and cognitive impairment. nih.govmdpi.comresearchgate.net Studies have shown that certain pyrrolidine-2-one derivatives can mitigate the cognitive deficits induced by agents like scopolamine (B1681570) in animal models, suggesting their potential in addressing conditions like Alzheimer's disease. nih.gov The mechanism of action often involves the modulation of neurotransmitter systems and protection against oxidative stress. nih.gov

Analgesic and Anti-inflammatory Drug Development

The development of new pain and inflammation management strategies has also benefited from the versatility of the pyrrolidine scaffold. nih.gov Researchers have synthesized novel pyrrolidine derivatives and evaluated their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Some of these synthesized compounds have shown significant analgesic and anti-inflammatory effects in preclinical studies, positioning them as potential lead compounds for the development of new NSAIDs. nih.govresearchgate.netscilit.com The structural modifications of the pyrrolidine ring play a crucial role in determining the potency and selectivity of these compounds. researchgate.net

Antimicrobial and Antiviral Agents

The pyrrolidine ring is a key structural component in a number of antimicrobial and antiviral agents. nih.govnih.govresearchgate.net Anisomycin, a naturally occurring pyrrolidine alkaloid, is a known antibiotic that inhibits protein synthesis in bacteria. frontiersin.org The development of synthetic pyrrolidine derivatives has yielded compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the pyrrolidine scaffold has been incorporated into antiviral drug design, with compounds showing activity against viruses like HIV and influenza. researchgate.netbiointerfaceresearch.com The ability to functionalize the pyrrolidine ring allows for the optimization of antimicrobial and antiviral potency. researchgate.netresearchgate.net

Anticancer and Antidiabetic Agents

The pyrrolidine scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the fields of oncology and diabetes management. tandfonline.com Its structural diversity allows it to interact with a wide range of biological targets, leading to significant anticancer and antidiabetic activities. tandfonline.comconsensus.app

Pyrrolidine derivatives have demonstrated considerable potential as anticancer agents through various mechanisms, including the inhibition of kinases, induction of apoptosis, and arrest of the cell cycle. tandfonline.com The substitution pattern on the pyrrolidine ring plays a crucial role in determining the cytotoxic activity and selectivity against different cancer cell lines. bohrium.com For instance, spiro-oxindole pyrrolidine derivatives and N-substituted pyrrolidines have been extensively studied for their anti-proliferative effects. bohrium.com Modifications of the pyrrolidine scaffold have been shown to enhance binding affinities for anti-apoptotic proteins like Mcl-1, a key target in cancer therapy. tandfonline.com

In the context of antidiabetic agents , pyrrolidine derivatives have emerged as a promising class of compounds. consensus.appresearchgate.net They can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). tandfonline.comfrontiersin.org For example, 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine derivatives have been designed and synthesized, with some compounds exhibiting potent antidiabetic activity. tandfonline.com The basicity of the pyrrolidine moiety is often a key contributor to its antidiabetic effects. tandfonline.com

Table 1: Examples of Pyrrolidine Derivatives with Anticancer and Antidiabetic Activity

| Compound Class | Target/Mechanism | Therapeutic Area | Key Findings | Reference(s) |

| Spiro-oxindole Pyrrolidines | α-amylase inhibitors | Antidiabetic | Showed potential as inhibitors of α-amylase. | tandfonline.com |

| 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate derivatives | α-amylase inhibitors | Antidiabetic | Phenyl-substituted and ethoxy-containing compounds demonstrated promising activity. | tandfonline.com |

| 4-hydroxymethyl-1-methyl pyrrolidine derivatives | α-Glucosidase inhibitors | Antidiabetic | One derivative showed potent α-glucosidase inhibitory activity with an IC₅₀ value of 1.116 µM. | tandfonline.com |

| Thiophen-containing pyrrolidine derivatives | Cytotoxic | Anticancer | Exhibited better activity against MCF-7 and HeLa cell lines compared to phenyl-ring bearing counterparts. | nih.gov |

| Pyrrolidine-based 3-deoxysphingomyelin derivatives | Cytotoxic | Anticancer | Tested against various cancer cell lines with varying levels of cytotoxicity. | bohrium.com |

Targeting Specific Receptors and Enzymes (e.g., MCHR1, PI3K, mTOR)

The adaptability of the pyrrolidine scaffold allows it to be tailored to interact with high specificity towards various receptors and enzymes implicated in disease pathways.

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists are of interest for the treatment of obesity and related metabolic disorders. google.com Pyrrolidine-based compounds have been developed as potent MCHR1 antagonists. nih.govebi.ac.uk Structure-activity relationship studies have focused on optimizing potency while minimizing off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity. nih.govebi.ac.uk For instance, converting a benzamide (B126) to an anilide in a pyrrolidine series led to single-digit nanomolar MCHR1 antagonists. nih.govebi.ac.uk

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.govnih.gov Consequently, dual PI3K/mTOR inhibitors are highly sought after as anticancer agents. nih.gov While the quinoline (B57606) ring is a common feature in many PI3K inhibitors, modifications at the C-4 position have been explored. nih.gov Interestingly, the introduction of pyrrolidine derivatives at this position in one study resulted in a significant loss of PI3Kα inhibitory activity, highlighting the nuanced structure-activity relationships. nih.gov Despite this, the broader class of pyrrolidine-containing molecules continues to be investigated for its potential to modulate this critical cancer pathway. tandfonline.com

Table 2: Pyrrolidine Derivatives Targeting Specific Receptors and Enzymes

| Compound/Derivative Class | Target | Therapeutic Indication | Key Findings | Reference(s) |

| Pyrrolone or pyrrolidinone compounds | MCHR1 Antagonists | Obesity, Diabetes, Anxiety, Depression | Novel compounds useful as MCHR1 antagonists. | google.com |

| Pyrrolidine MCHR1 antagonist 1 | MCHR1 Antagonist | Obesity | Moderate potency, but also an inhibitor of the hERG channel. | nih.gov |

| Thiophenyl-triazine derivatives | PI3K/mTOR dual inhibitors | Cancer | A potent dual inhibitor, Y-2, was identified with IC50 values of 171.4 nM (PI3K) and 10.2 nM (mTOR). | nih.gov |

| Pyrrolidine derivatives of a quinoline scaffold | PI3Kα inhibitor | Cancer | Showed significant loss in inhibiting PI3Kα activity. | nih.gov |

| trans-4-phenylpyrrolidine-3-carboxamides | Melanocortin-4 receptor (MC4R) agonists/antagonists | Obesity | A pair of diastereoisomers displayed potent agonist and antagonist activity, respectively. | nih.govdaneshyari.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools in medicinal chemistry for the rational design and optimization of drug candidates. frontiersin.orgyoutube.com These studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. youtube.com

For pyrrolidine derivatives, SAR studies have been crucial in identifying key structural features that govern their pharmacological effects. bohrium.comnih.gov For example, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data indicated that small, lipophilic substituents at the 3-phenyl position were optimal for potency. nih.gov Similarly, SAR studies on pyrrolidine-based Mcl-1 inhibitors have guided the modification of these compounds to enhance their binding affinity. tandfonline.com

QSAR modeling provides a mathematical relationship between the physicochemical properties of molecules and their biological activity. tandfonline.com 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrrolidine derivatives to understand the influence of steric, electrostatic, and other fields on their inhibitory activity. tandfonline.comnih.gov These models generate contour maps that visualize regions where modifications to the molecular structure would likely lead to increased or decreased activity, thereby guiding the design of more potent compounds. tandfonline.com Such studies have been successfully employed for pyrrolidine derivatives targeting various enzymes, including neuraminidase and α-mannosidase. nih.govnih.gov

Development of Pyrrolidine-Based Organocatalysts and Ligands for Asymmetric Catalysis

Beyond their therapeutic applications, chiral pyrrolidine derivatives have become central to the field of asymmetric organocatalysis. acs.orgnih.govacs.org Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis, and pyrrolidine-based catalysts are among the most successful and widely used. acs.orgmdpi.com

The natural amino acid L-proline, which contains a pyrrolidine ring, is a seminal example of a pyrrolidine-based organocatalyst. mdpi.com Its success has spurred the development of a vast array of synthetic pyrrolidine derivatives that serve as highly efficient and selective catalysts for a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. acs.orgmdpi.com The stereochemistry of the reaction products is controlled by the chiral environment created by the catalyst. acs.org

The modular nature of the pyrrolidine scaffold allows for systematic modifications to fine-tune the catalyst's reactivity and stereoselectivity. acs.orgacs.org For instance, the introduction of bulky substituents or additional functional groups can enhance the steric shielding of one face of the substrate, leading to high enantiomeric excesses in the product. acs.org Novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed and shown to be highly effective in asymmetric Michael additions. rsc.org Furthermore, pyrrolidine-based scaffolds are integral components of privileged ligands used in asymmetric metal catalysis. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining (R)-1-Acetyl-3-hydroxypyrrolidine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated acetylation or enzymatic resolution. For example, the hydroxyl group in 3-hydroxypyrrolidine can be protected (e.g., using a silyl ether), followed by acetylation with a chiral catalyst. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures enantiomeric excess ≥98%, as demonstrated in analogous pyrrolidine derivative syntheses . Characterization of intermediates using polarimetry and chiral HPLC is critical to confirm stereochemical integrity.

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : Use - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers. Compare experimental data with computational predictions (DFT calculations) for absolute configuration verification .

- Purity : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ~204–210 nm, typical for acetylated heterocycles) are recommended. Impurity profiling should follow ICH guidelines, referencing standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) for method validation .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies on similar compounds (e.g., 3-methylrollicyclidine) indicate ≥5-year stability under these conditions. Monitor degradation via periodic HPLC analysis, focusing on hydrolytic byproducts (e.g., free pyrrolidine) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound across different solvent systems?

- Methodological Answer :

- Solvent Effects : Record NMR spectra in deuterated solvents (DO, CDCl, DMSO-d) to assess hydrogen bonding and polarity impacts. For example, acetyl proton shifts may vary due to solvent-induced conformational changes.

- Dynamic Effects : Variable-temperature NMR can identify rotameric equilibria. Cross-validate with IR spectroscopy (C=O stretching frequencies ~1650–1750 cm) to correlate solvent interactions with carbonyl group behavior .

Q. What experimental strategies are suitable for studying the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer :

- Kinetic Studies : Conduct accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) and monitor hydrolysis rates via LC-MS. Use Arrhenius plots to extrapolate shelf-life under physiological conditions (pH 7.4, 37°C).

- Mechanistic Insights : Isotope-labeling (e.g., in the acetyl group) can differentiate hydrolytic pathways (acid-catalyzed vs. base-catalyzed cleavage) .

Q. How should researchers address contradictions in biological activity data for this compound across in vitro and in vivo models?

- Methodological Answer :

- Bioavailability Factors : Compare metabolic stability in liver microsomes vs. plasma protein binding assays. Low in vivo efficacy may stem from rapid acetyl group hydrolysis, necessitating prodrug strategies (e.g., esterification of the hydroxyl group).

- Dose-Response Calibration : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile discrepancies, ensuring in vitro concentrations match achievable in vivo exposure levels .

Methodological Notes

- Safety Protocols : Always handle hydroxylated pyrrolidines in fume hoods with PPE (gloves, goggles) due to irritant properties. Follow disposal guidelines for hazardous organics .

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments under controlled conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro